Cas no 65445-68-3 (L-Serine, N-acetyl-O-(4-methylphenyl)-)

L-Serine, N-acetyl-O-(4-methylphenyl)- structure
65445-68-3 structure
Product Name:L-Serine, N-acetyl-O-(4-methylphenyl)-
CAS No:65445-68-3
MF:C12H15NO4
MW:237.251803636551
CID:389081
PubChem ID:71370580
Update Time:2025-04-19

L-Serine, N-acetyl-O-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Serine, N-acetyl-O-(4-methylphenyl)-
    • (2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid
    • N-Acetyl-O-(4-methylphenyl)-L-serine
    • N-acetyl-beta-(p-tolyloxy)alanine
    • DTXSID70793558
    • 65445-68-3
    • Inchi: 1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1
    • InChI Key: MMYJEGHNVMUYFO-NSHDSACASA-N
    • SMILES: O(C1C=CC(C)=CC=1)C[C@@H](C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 237.10010796g/mol
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.6Ų
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